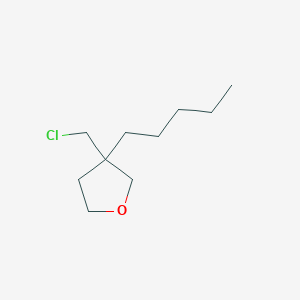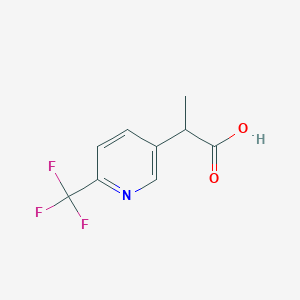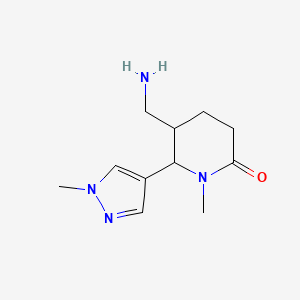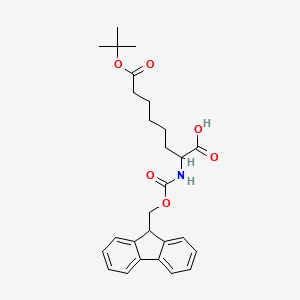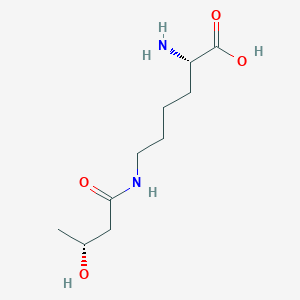
(S)-2-Amino-6-((R)-3-hydroxybutanamido)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxybutanamido group, and a hexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-aminohexanoic acid and ®-3-hydroxybutanoic acid.
Coupling Reaction: The amino group of (S)-2-aminohexanoic acid is coupled with the carboxyl group of ®-3-hydroxybutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as lipases or proteases to catalyze the coupling reaction, which can offer higher selectivity and yield.
Fermentation: Employing microbial fermentation processes to produce the chiral starting materials, followed by chemical coupling.
Optimization: Continuous optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein structure and function, as well as its potential as a precursor for bioactive peptides.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting processes such as signal transduction and gene expression.
相似化合物的比较
(S)-2-Aminohexanoic acid: Lacks the hydroxybutanamido group, making it less versatile in chemical reactions.
®-3-Hydroxybutanoic acid: Lacks the aminohexanoic acid backbone, limiting its applications in peptide synthesis.
Uniqueness: (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C10H20N2O4 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[[(3R)-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-7(13)6-9(14)12-5-3-2-4-8(11)10(15)16/h7-8,13H,2-6,11H2,1H3,(H,12,14)(H,15,16)/t7-,8+/m1/s1 |
InChI 键 |
NFPICWYWQOLZEW-SFYZADRCSA-N |
手性 SMILES |
C[C@H](CC(=O)NCCCC[C@@H](C(=O)O)N)O |
规范 SMILES |
CC(CC(=O)NCCCCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)



![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)



